molecular formula C13H18ClNO3 B3031139 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1609402-82-5

3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B3031139
CAS No.: 1609402-82-5
M. Wt: 271.74
InChI Key: WVANKAJEGQSVJY-UHFFFAOYSA-N
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Description

3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride is a benzaldehyde derivative featuring a morpholine ring connected via an ethoxy linker at the 3-position of the aromatic ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers hydrogen-bonding capacity and modulates solubility. The aldehyde group provides reactivity for further chemical modifications, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological disorders or as a precursor for kinase inhibitors . The hydrochloride salt enhances aqueous solubility, critical for biological applications.

Properties

IUPAC Name

3-(2-morpholin-4-ylethoxy)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14;/h1-3,10-11H,4-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVANKAJEGQSVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609402-82-5
Record name Benzaldehyde, 3-[2-(4-morpholinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609402-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it a valuable reagent in organic chemistry.

Reaction Type Description
Oxidation The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate.
Reduction The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution Nucleophilic substitution can occur at the morpholine or ethoxy groups, allowing for further functionalization.

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride may exhibit biological activity relevant to medicinal chemistry. Its interactions with specific biochemical pathways are being explored for potential therapeutic uses:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells, particularly through the activation of caspases.
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Biological Research

Biochemical Probes and Assays
In biological contexts, this compound is utilized as a probe in biochemical assays to study enzyme activities and cellular processes. Its structural characteristics allow it to interact with various biomolecules, facilitating investigations into metabolic pathways and disease mechanisms.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is used in the production of specialty chemicals and as an intermediate in manufacturing processes. Its unique properties enable it to serve as a precursor for various chemical transformations essential in industrial applications.

Case Study 1: Anticancer Activity

A study investigated the effects of 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde derivatives on breast cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Physicochemical Properties
3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride C₁₃H₁₆ClNO₃ 271.46 Parent compound; morpholine substituent at 3-position High solubility in polar solvents due to hydrochloride salt; reactive aldehyde group
3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride (CAS 1609409-33-7) C₁₄H₁₈ClNO₄ 299.76 Methoxy group at 2-position on benzaldehyde Increased steric hindrance; altered electronic effects may reduce aldehyde reactivity
2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]benzaldehyde hydrochloride C₁₅H₂₂ClNO₃ 299.80 2,6-Dimethyl groups on morpholine ring Enhanced lipophilicity; potential for improved metabolic stability
4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride (CAS 88709-21-1) C₁₃H₂₀ClNO₃ 285.76 Dimethylamino group replaces morpholine; ethoxy group at 3-position Reduced hydrogen-bonding capacity; higher basicity
3-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride C₁₆H₂₄ClNO₂ 297.82 Piperidine ring (no oxygen) with 3,5-dimethyl groups Increased lipophilicity; altered pharmacokinetics due to amine basicity
5-Nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde C₁₃H₁₆N₂O₄ 264.28 Pyrrolidine substituent; nitro group at 5-position Electron-withdrawing nitro group reduces aldehyde reactivity; lower solubility

Key Research Findings

Morpholine vs. Piperidine : Morpholine’s oxygen atom provides hydrogen-bonding sites critical for target engagement in acetylcholinesterase inhibitors, whereas piperidine analogs prioritize lipophilicity .

Substituent Effects : Methoxy or ethoxy groups at the 2- or 3-positions alter electronic density, impacting aldehyde reactivity in Schiff base formation .

Biological Activity

3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : 250.73 g/mol
  • IUPAC Name : this compound

The compound features a benzaldehyde moiety substituted with an ethoxy group linked to a morpholine ring, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzaldehyde have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural features.

Anticancer Activity

Studies have explored the anticancer potential of morpholine-containing compounds. The morpholine ring is known for enhancing the solubility and bioavailability of drugs, which may contribute to improved efficacy in cancer treatment. Preliminary data suggest that this compound could induce apoptosis in cancer cells, although detailed studies are still required.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in cell proliferation and survival.
  • Induction of Oxidative Stress : The presence of reactive oxygen species (ROS) may be a pathway through which this compound exerts its effects on microbial and cancer cells.

Case Studies

  • Antimicrobial Testing : In vitro studies have demonstrated that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. Further testing is needed to establish the efficacy of this compound against specific pathogens.
  • Cancer Cell Line Studies : Research involving various cancer cell lines has shown promising results regarding cytotoxicity. The compound's ability to induce apoptosis was noted in preliminary assays, warranting further investigation into its potential as an anticancer agent.

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the established synthetic routes for 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a benzaldehyde derivative and a morpholine-containing alkyl halide or epoxide. For example:

  • Step 1: React 3-hydroxybenzaldehyde with 2-chloroethylmorpholine in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to form the ethoxy linkage .
  • Step 2: Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether .

Critical Factors:

  • Temperature: Elevated temperatures (80–100°C) accelerate substitution but may increase side products.
  • Solvent Choice: DMF or acetonitrile improves solubility of intermediates .
  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Key signals include the aldehyde proton (~10 ppm), morpholine N-CH₂ protons (δ 3.5–4.0), and aromatic protons (δ 7.0–8.0).
    • ¹³C NMR: Confirm the aldehyde carbonyl (~190 ppm) and morpholine carbons (δ 50–70) .
  • IR: Strong C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by UV detection at 254 nm) .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

  • Storage: Store under argon at –20°C in airtight, light-resistant containers to prevent oxidation of the aldehyde group and morpholine ring hydrolysis .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation products (e.g., oxidized aldehyde or morpholine ring-opened byproducts) .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize genotoxic impurities in large-scale synthesis?

Methodological Answer:

  • Identify Impurities: Use LC-MS to detect alkylating agents (e.g., residual 2-chloroethylmorpholine) or morpholine N-oxide derivatives .
  • Mitigation Strategies:
    • Introduce a scavenger resin (e.g., polymer-bound trisamine) during workup to trap reactive intermediates.
    • Optimize recrystallization conditions (e.g., ethanol/HCl mixture) to remove low-molecular-weight impurities .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Aldehyde Reactivity: The electron-withdrawing morpholinylethoxy group activates the benzaldehyde toward nucleophilic attack. Density Functional Theory (DFT) calculations show a lowered LUMO energy at the aldehyde carbon, favoring reactions with amines or hydrazines .
  • Experimental Validation: Kinetic studies (e.g., monitoring imine formation with aniline via UV-Vis) reveal a second-order rate constant of ~0.15 M⁻¹s⁻¹ in ethanol at 25°C .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase enzymes). The morpholine oxygen may form hydrogen bonds with catalytic residues .
  • QSAR Studies: Correlate substituent effects (e.g., methoxy vs. nitro groups at the 4-position) with IC₅₀ values in enzyme inhibition assays .

Q. What advanced analytical techniques resolve structural ambiguities in crystalline or amorphous forms?

Methodological Answer:

  • X-ray Crystallography: Resolve the hydrochloride salt’s crystal packing (e.g., monoclinic P2₁/c space group) and confirm hydrogen bonding between Cl⁻ and the morpholine N-H⁺ .
  • Solid-State NMR: Differentiate polymorphs by analyzing ¹³C chemical shifts of the benzaldehyde ring (~125–140 ppm) .

Q. How do solvent polarity and pH affect the compound’s solubility and reactivity in aqueous systems?

Methodological Answer:

  • Solubility Profile: The compound is sparingly soluble in water (≤2 mg/mL at pH 7) but highly soluble in DMSO (>50 mg/mL). Solubility increases at lower pH due to protonation of the morpholine nitrogen .
  • Reactivity in Buffers: In PBS (pH 7.4), the aldehyde undergoes slow hydration to form a geminal diol, reducing its electrophilicity. Use freshly prepared solutions in kinetic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride
Reactant of Route 2
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3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride

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